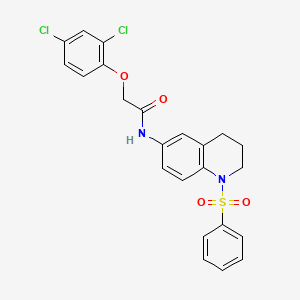

2-(2,4-dichlorophenoxy)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

説明

2-(2,4-Dichlorophenoxy)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic acetamide derivative featuring a dichlorophenoxy moiety linked to a sulfonylated tetrahydroquinoline scaffold. Its synthesis likely involves condensation of chloral hydrate with dichlorophenoxyacetic acid intermediates, followed by sulfonylation of the tetrahydroquinoline ring, as inferred from analogous pathways .

特性

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(2,4-dichlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20Cl2N2O4S/c24-17-8-11-22(20(25)14-17)31-15-23(28)26-18-9-10-21-16(13-18)5-4-12-27(21)32(29,30)19-6-2-1-3-7-19/h1-3,6-11,13-14H,4-5,12,15H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTBKILXDDWOBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Chemical Structure and Properties

Compound A is characterized by the following structural features:

- Dichlorophenoxy group : This moiety contributes to the compound's lipophilicity and potential herbicidal properties.

- Phenylsulfonyl group : This functional group is often associated with increased biological activity due to its ability to form strong interactions with biological targets.

- Tetrahydroquinoline core : This bicyclic structure is known for various pharmacological effects, including analgesic and anti-inflammatory properties.

The biological activity of Compound A can be attributed to its interaction with specific receptors and enzymes in biological systems. Research suggests that it may act as a selective ligand for sigma receptors, particularly the sigma-1 receptor (σ1R), which is involved in various physiological processes including pain modulation and neuroprotection .

Antinociceptive Effects

In studies assessing pain relief, Compound A has demonstrated significant antinociceptive effects. For instance, in formalin-induced nociception tests, administration of Compound A resulted in a notable reduction of pain responses in animal models. The effective dosage ranged from 10 to 300 µg/paw for local administration . This suggests its potential utility in treating inflammatory pain conditions.

Antimicrobial Activity

Preliminary studies indicate that Compound A exhibits antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) remain to be fully elucidated .

Case Studies and Experimental Data

A comprehensive analysis of the biological activity of Compound A includes several key studies:

Toxicological Profile

Toxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary toxicity analyses suggest that Compound A exhibits low toxicity levels; however, detailed toxicological studies are necessary to confirm these findings and establish safe dosage parameters for potential therapeutic use.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Chlorophenoxy Acetamide Derivatives

The 2,4-dichlorophenoxy group is a hallmark of synthetic auxins like 2,4-D (2,4-dichlorophenoxyacetic acid), which regulate plant growth by mimicking indole-3-acetic acid (IAA) . Compared to 2,4-D, the target compound replaces the carboxylic acid with an acetamide group and introduces a sulfonylated tetrahydroquinoline moiety. This substitution likely alters its solubility, bioavailability, and receptor-binding specificity. For instance:

The tetrahydroquinoline scaffold may enhance interactions with eukaryotic enzymes, as seen in related sulfur-containing acetamides (e.g., DICA, a caspase inhibitor) .

Sulfonamide-Tetrahydroquinolinyl Acetamides

The phenylsulfonyl group distinguishes the target compound from analogs like 2-(4-chlorophenoxy)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide (CAS 946212-58-4, ). Key differences include:

The methoxy group in CAS 946212-58-4 may improve metabolic stability, whereas the phenylsulfonyl group in the target compound could enhance hydrophobic interactions in binding pockets .

Heterocyclic Acetamide Analogs

Compounds such as 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide (CAS 523990-92-3, ) highlight the role of heterocyclic diversity. While the target compound uses a tetrahydroquinoline core, CAS 523990-92-3 incorporates a dihydroquinolinone-thioether linkage, which may confer distinct electronic properties and redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。